molecular formula C13H18FNO4S B6172059 tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate CAS No. 2703781-30-8

tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate

Cat. No.: B6172059
CAS No.: 2703781-30-8
M. Wt: 303.3
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Description

tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a fluorosulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with 2-[3-(fluorosulfonyl)phenyl]ethyl bromide under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorosulfonyl group, with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{2-[3-(chlorosulfonyl)phenyl]ethyl}carbamate
  • tert-butyl N-{2-[3-(methylsulfonyl)phenyl]ethyl}carbamate
  • tert-butyl N-{2-[3-(bromosulfonyl)phenyl]ethyl}carbamate

Uniqueness

tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different sulfonyl substituents. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2703781-30-8

Molecular Formula

C13H18FNO4S

Molecular Weight

303.3

Purity

95

Origin of Product

United States

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